Annphenone
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Overview
Description
Annphenone is an organic compound with the chemical formula C15H20O9. It is a colorless liquid with a special aromatic smell. This compound is often used as a synthetic intermediate in organic synthesis and has various applications in the fields of chemistry, biology, medicine, and industry .
Preparation Methods
Annphenone can be prepared through several synthetic routes:
Reaction of Benzaldehyde and Acetone: This method involves the condensation reaction of benzaldehyde and acetone under acidic conditions to generate this compound.
Pegasus Anhydride Method: In this method, benzyl alcohol and Pegasus anhydride react in the presence of hydrobromic acid or trichloroacetic acid to produce this compound.
Chemical Reactions Analysis
Annphenone undergoes various types of chemical reactions:
Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions of this compound can yield various reduced forms of the compound.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Friedel-Crafts Reactions: This compound can undergo Friedel-Crafts acylation and alkylation reactions.
Common reagents and conditions used in these reactions include acids, bases, and various catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Annphenone has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which Annphenone exerts its effects involves several molecular targets and pathways:
Antiproliferative Activity: this compound inhibits the expression of β-catenin and induces its localization transfer, thereby reducing the expression of cyclin D1 protein.
Cytoprotective Activity: This compound scavenges intracellular reactive oxygen species and increases antioxidant enzyme activities, protecting cells from oxidative stress-induced apoptosis.
Comparison with Similar Compounds
Annphenone can be compared with other similar compounds, such as acetophenone and its derivatives. While acetophenone is a useful precursor in the synthesis of heterocyclic compounds, this compound has unique properties and applications, particularly in its antiproliferative and cytoprotective activities .
Similar compounds include:
Acetophenone: Used in the synthesis of various heterocyclic compounds.
Phenolic Antioxidants: Compounds with similar antioxidant properties.
This compound stands out due to its specific applications in medicine and its unique mechanism of action.
Properties
Molecular Formula |
C15H20O9 |
---|---|
Molecular Weight |
344.31 g/mol |
IUPAC Name |
1-[2-hydroxy-6-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone |
InChI |
InChI=1S/C15H20O9/c1-6(17)11-8(18)3-7(4-9(11)22-2)23-15-14(21)13(20)12(19)10(5-16)24-15/h3-4,10,12-16,18-21H,5H2,1-2H3/t10-,12-,13+,14-,15-/m1/s1 |
InChI Key |
DNMNFEFVHVMPES-TVKJYDDYSA-N |
Isomeric SMILES |
CC(=O)C1=C(C=C(C=C1OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1OC)OC2C(C(C(C(O2)CO)O)O)O)O |
Origin of Product |
United States |
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